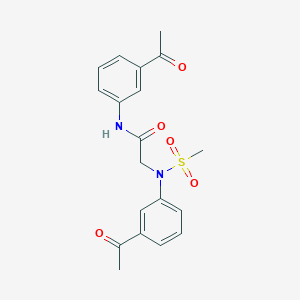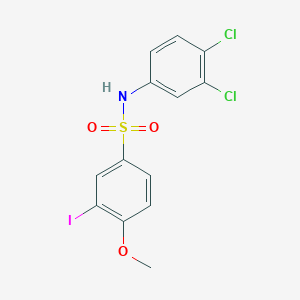![molecular formula C15H11BrClN3O3S B4218965 N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide](/img/structure/B4218965.png)
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide
Overview
Description
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, nitro, chloro, and methyl functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-nitroaniline with carbon disulfide and a chlorinating agent to form the intermediate product. This intermediate is then reacted with 2-chloro-4-methylbenzoyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The chloro and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
- 2-bromo-4-chloro-N,N-dimethylbenzamide
Uniqueness
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized materials .
Properties
IUPAC Name |
N-[(2-bromo-4-nitrophenyl)carbamothioyl]-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O3S/c1-8-2-4-10(12(17)6-8)14(21)19-15(24)18-13-5-3-9(20(22)23)7-11(13)16/h2-7H,1H3,(H2,18,19,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOLVPQAVIMUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)butanamide](/img/structure/B4218889.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4218892.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4218894.png)

![2-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4218907.png)
![N-(3,4-dichlorophenyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4218910.png)
![dimethyl 2,2'-[1,4-cyclohexanediylbis(carbonylimino)]dibenzoate](/img/structure/B4218920.png)

amino]benzamide](/img/structure/B4218936.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4218944.png)
![methyl 2-methyl-3-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4218959.png)

![N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4218977.png)
![N-({2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B4218990.png)
